

# Technical Master File: 1,2-Cyclododecanediol (CAS 15199-41-4)[1]

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## Compound of Interest

Compound Name: 1,2-Cyclododecanediol

CAS No.: 15199-41-4

Cat. No.: B095524

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Document Type: Technical Whitepaper & Experimental Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Version: 1.0

## Part 1: Executive Summary & Molecular Architecture

**1,2-Cyclododecanediol** (CAS 15199-41-4) is a vicinal diol situated on a twelve-membered macrocyclic ring.[1] Unlike smaller cycloalkanes (C5-C6), the cyclododecane ring exhibits unique conformational mobility, lacking the rigid "chair" or "boat" constraints, instead adopting "square-like" [3333] corner conformations to minimize transannular strain (Prelog strain).

As a chemical intermediate, it serves as a critical junction point in the synthesis of dodecanedioic acid (DDDA)—a monomer for high-performance polyamides (Nylon 6,12)—and macrocyclic musk fragrances. Its vicinal hydroxyl groups provide a versatile handle for oxidative cleavage, esterification, and ketalization.

## Physiochemical Profile[1][2][3][4][5][6][7][8]

Property	Value	Notes
CAS Number	15199-41-4	Generic for cis/trans mixture
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>2</sub>	
Molecular Weight	200.32 g/mol	
Appearance	White crystalline powder	
Melting Point	121.0 – 125.0 °C	Commercial mixture (TCI data)
Boiling Point	~160 °C at 2 mmHg	Extrapolated
Solubility	Soluble in alcohols, THF, DMSO; Insoluble in water	LogP ≈ 3.4 (Lipophilic)
Stereochemistry	Mixture of cis and trans	Trans-isomer typically dominates via epoxide hydrolysis

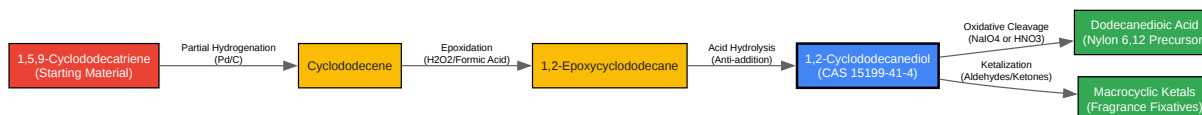
## Part 2: Synthetic Pathways & Manufacturing

The industrial and laboratory synthesis of **1,2-cyclododecanediol** predominantly begins with 1,5,9-cyclododecatriene (CDT), a trimer of butadiene. The pathway involves selective hydrogenation to cyclododecene, followed by oxidative functionalization.

### Core Synthesis Workflow

- Hydrogenation: CDT is partially hydrogenated over a Pd/C or Ni catalyst to Cyclododecene. [\[1\]](#)
- Epoxidation: Cyclododecene is treated with a peracid (e.g., performic or peracetic acid) or hydrogen peroxide with a catalyst to form 1,2-epoxycyclododecane. [\[1\]](#)
- Hydrolysis: Acid-catalyzed ring opening of the epoxide yields **1,2-cyclododecanediol**. [\[1\]](#)  
This step dictates the stereochemistry; anti-attack of water on the protonated epoxide yields the trans-diol.

### Visualization: Synthesis & Downstream Logic



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Figure 1: Synthetic flowchart illustrating the conversion of butadiene trimer (CDT) to **1,2-cyclododecanediol** and its subsequent divergence into polymer and fragrance applications.[1][2][3][4]

## Part 3: Experimental Protocol (Laboratory Scale)

Objective: Synthesis of trans-**1,2-cyclododecanediol** from cyclododecene via performic acid oxidation. Mechanism: In situ generation of performic acid effects epoxidation, followed by spontaneous or acid-catalyzed ring opening to the mono-formate ester, which is hydrolyzed to the diol.

### Reagents & Equipment[1][5][11][13]

- Cyclododecene: 16.6 g (0.1 mol)[1]
- Formic Acid (88-98%): 100 mL[1]
- Hydrogen Peroxide (30% aq): 14 mL (~0.13 mol)
- Sodium Hydroxide (NaOH): 20% aqueous solution[1]
- Equipment: 250 mL 3-neck round bottom flask, reflux condenser, dropping funnel, thermometer, magnetic stirrer.

### Step-by-Step Methodology

- Peracid Formation (In Situ):
  - Charge the flask with 100 mL of formic acid.

- Cool to 20°C.
- Add 14 mL of 30% H<sub>2</sub>O<sub>2</sub> in one portion. Stir for 15 minutes to allow performic acid equilibrium.
- Oxidation (Epoxidation/Ring Opening):
  - Add cyclododecene (16.6 g) dropwise over 30 minutes.
  - Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature between 40–45°C using an intermittent ice bath.[1]
  - After addition, stir at 40°C for 3 hours, then allow to stand at room temperature overnight. The solution will become homogeneous as the alkene reacts.
- Work-up & Hydrolysis:
  - Remove excess formic acid and water under reduced pressure (rotary evaporator, bath temp < 60°C).[1] Result is a viscous residue (mixture of diol and formate esters).[1][5]
  - Add 50 mL of 20% NaOH solution to the residue.
  - Reflux the mixture for 1 hour to fully hydrolyze formate esters to the free diol.
- Isolation:
  - Cool the mixture to room temperature. The crude diol will precipitate as a white solid.[1]
  - Filter the solid and wash copiously with cold water to remove salts.[1]
  - Recrystallization: Recrystallize from ethyl acetate or acetone/water to yield pure **trans-1,2-cyclododecanediol**.[1]
  - Yield Expectation: 75–85%.[1]
  - Validation: Check Melting Point (Target: 121–125°C). IR Spectrum: Broad -OH stretch at 3300 cm<sup>-1</sup>.[1]

## Part 4: Reactivity & Applications

### Oxidative Cleavage (Polymer Synthesis)

The most commercially significant reaction of **1,2-cyclododecanediol** is its oxidative cleavage to 1,12-dodecanedioic acid (DDDA).

- Reagent: Nitric acid (industrial) or Sodium Periodate/Ruthenium (lab scale).[1]
- Utility: DDDA is polymerized with hexamethylenediamine to form Nylon 6,12, a premium polyamide with superior moisture resistance compared to Nylon 6 or 6,6.

### Fragrance Chemistry (Ketalization)

The 1,2-diol moiety reacts with aldehydes or ketones to form cyclic ketals (dioxolanes).[1]

- Application: These derivatives often act as "fixatives" in perfumery, stabilizing volatile scents. [1]
- Example: Reaction with formaldehyde or acetone yields tricyclic structures that mimic the musk odor profile of macrocyclic ketones like Exaltone®.[1]

### Stereochemical Considerations

The 12-membered ring is flexible but populated by specific low-energy conformers.[1] The trans-diol (hydroxyls anti) is generally more crystalline and higher melting than the cis-diol.[1] In substitution reactions, the ring flexibility allows for transannular hydride shifts, which must be monitored during acid-catalyzed transformations.

## Part 5: Safety & Handling (SDS Summary)

- Hazards:
  - H319: Causes serious eye irritation.[1]
  - H412: Harmful to aquatic life with long-lasting effects.[1]
- Handling:

- Avoid dust formation (combustible dust hazard).[1]
- Use local exhaust ventilation.[1]
- Wear nitrile gloves and safety glasses.[1]
- Storage:
  - Store in a cool, dry place.[1]
  - Stable under normal temperatures; avoid strong oxidizing agents (peroxides, nitrates).[1]

## Part 6: References

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